

An In-depth Technical Guide to 4-(2,3-Dimethylbenzoyl)isoquinoline

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Compound of Interest

Compound Name: 4-(2,3-Dimethylbenzoyl)isoquinoline

Cat. No.: B1454225

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Disclaimer: The compound **4-(2,3-Dimethylbenzoyl)isoquinoline** is not found in the currently available scientific literature, suggesting it may be a novel chemical entity. This guide is therefore a predictive overview based on the known chemistry and pharmacology of structurally related 4-aryloisoquinolines and analogous compounds. The experimental protocols and data presented are adapted from established methodologies for similar molecules and should be considered as a starting point for the investigation of this specific compound.

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The substitution pattern on the isoquinoline core is crucial in determining the pharmacological profile. Specifically, the introduction of an aroyl group at the C4-position can significantly influence the molecule's interaction with biological targets. This guide focuses on the hypothetical compound **4-(2,3-Dimethylbenzoyl)isoquinoline**, providing a comprehensive technical overview of its potential synthesis, physicochemical properties, and pharmacological activities, with a particular emphasis on its prospective role in oncology.

Chemical Profile

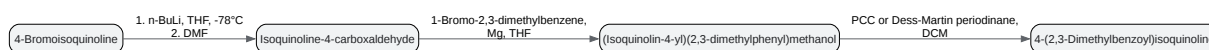
Property	Predicted Value
IUPAC Name	(Isoquinolin-4-yl)(2,3-dimethylphenyl)methanone
Molecular Formula	C ₁₈ H ₁₅ NO
Molecular Weight	261.32 g/mol
Appearance	Predicted to be a solid at room temperature.
Solubility	Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide.
SMILES	<chem>CC1=C(C=CC=C1C(=O)C2=C(C=N3)C3=CC=C2)C</chem>
InChI	InChI=1S/C18H15NO/c1-12-9-5-4-8-16(12)18(20)15-11-19-14-7-3-2-6-13(14)10-15/h2-11H,1H3

Synthesis and Experimental Protocols

The synthesis of **4-(2,3-Dimethylbenzoyl)isoquinoline** can be envisioned through a multi-step process starting from a readily available isoquinoline precursor. A plausible synthetic route is adapted from the methodologies reported for the synthesis of 4-arylquinolines.[1]

Proposed Synthetic Pathway

A potential synthetic route involves the preparation of an isoquinoline-4-carboxaldehyde intermediate, followed by a Grignard reaction with 1-bromo-2,3-dimethylbenzene and subsequent oxidation.



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Figure 1: Proposed synthesis of **4-(2,3-Dimethylbenzoyl)isoquinoline**.

Detailed Experimental Protocols

This protocol is based on the formylation of a halo-isoquinoline via a lithium-halogen exchange reaction.

- **Reaction Setup:** To a solution of 4-bromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C in a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
- **Formylation:** Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) to the reaction mixture and continue stirring at -78 °C for 2 hours.
- **Quenching and Extraction:** Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield isoquinoline-4-carboxaldehyde.

This procedure utilizes a Grignard reaction between the aldehyde and a Grignard reagent prepared from 1-bromo-2,3-dimethylbenzene.

- **Grignard Reagent Preparation:** In a separate flask, activate magnesium turnings (1.5 eq) with a crystal of iodine in anhydrous THF. Add a solution of 1-bromo-2,3-dimethylbenzene (1.2 eq) in anhydrous THF dropwise to initiate the Grignard reaction.
- **Grignard Reaction:** Cool the solution of isoquinoline-4-carboxaldehyde (1.0 eq) in anhydrous THF to 0 °C. Slowly add the prepared Grignard reagent to this solution.
- **Reaction Progression and Quenching:** Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

- **Work-up and Purification:** Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

This final step involves the oxidation of the secondary alcohol to the corresponding ketone.

- **Oxidation:** To a solution of (isoquinolin-4-yl)(2,3-dimethylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq).
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- **Purification:** Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the final product, **4-(2,3-Dimethylbenzoyl)isoquinoline**.

Predicted Biological Activity and Potential Applications

While no specific biological data exists for **4-(2,3-Dimethylbenzoyl)isoquinoline**, the broader class of isoquinoline alkaloids has demonstrated significant anticancer activity.^[2] Structurally similar 4-arylquinolines have shown potent antiproliferative effects against various human cancer cell lines.^[1]

Anticancer Potential

It is hypothesized that **4-(2,3-Dimethylbenzoyl)isoquinoline** could exhibit cytotoxic activity against cancer cells. The mechanism of action for related compounds often involves the inhibition of critical cellular processes such as cell division and signaling pathways essential for tumor growth.

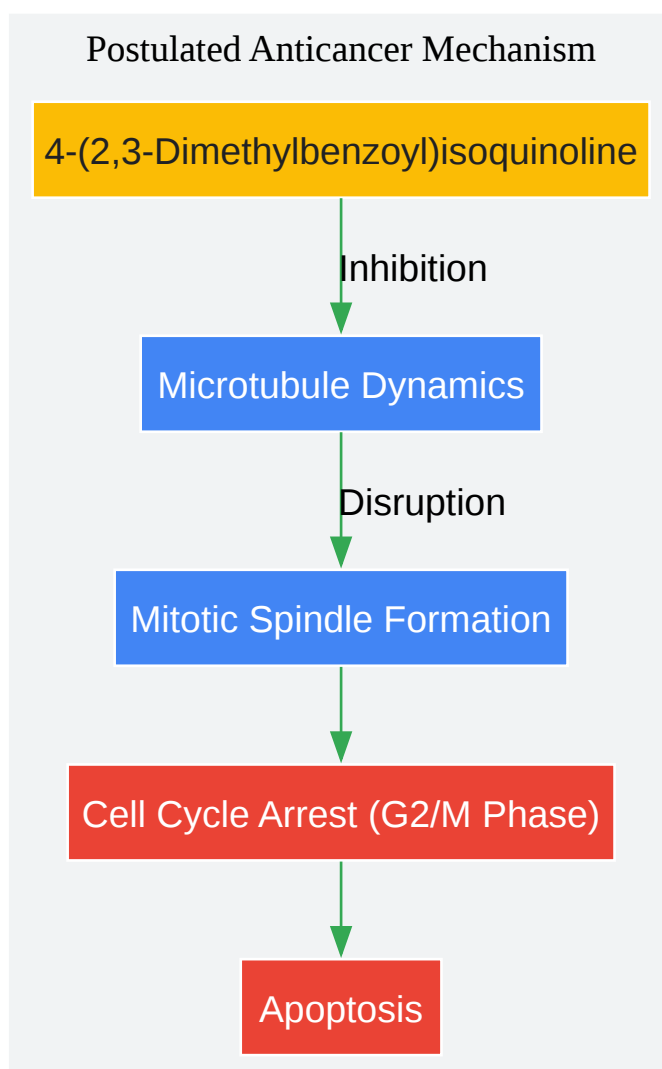
Table of Predicted Anticancer Activity (Hypothetical IC₅₀ Values)

The following table presents hypothetical IC₅₀ values based on data from structurally related 4-arylquinolines to provide a speculative outlook on the potential potency of **4-(2,3-Dimethylbenzoyl)isoquinoline**.^[1]

Cell Line	Cancer Type	Predicted IC ₅₀ (nM)
KB	Oral Carcinoma	200 - 300
HT-29	Colon Carcinoma	300 - 400
MKN45	Gastric Carcinoma	200 - 300
KB-vin10	Multidrug-Resistant	200 - 300
KB-S15	Multidrug-Resistant	200 - 300
KB-7D	Multidrug-Resistant	200 - 300

Postulated Mechanism of Action

Many anticancer agents targeting cell division interfere with microtubule dynamics. It is plausible that **4-(2,3-Dimethylbenzoyl)isoquinoline** could act as a microtubule-targeting agent, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.



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References

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